SLLK, Control Peptide for TSP1 Inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SLLK, Kontrollpeptid für TSP1-Inhibitor, ist ein Kontrollpeptid für LSKL (Leucin-Serin-Lysin-Leucin), das ein Thrombospondin-1 (TSP-1)-Inhibitor ist . Thrombospondin-1 ist ein multifunktionelles Glykoprotein, das an verschiedenen Zellprozessen beteiligt ist, einschließlich Zell-Zell- und Zell-Matrix-Interaktionen. SLLK wird als Kontrolle in Experimenten verwendet, um die Auswirkungen der TSP-1-Inhibition zu untersuchen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

SLLK wird unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert, einem gängigen Verfahren zur Herstellung von Peptiden. Der Prozess beinhaltet die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Aminosäuren sind durch spezifische Gruppen geschützt, um unerwünschte Reaktionen zu verhindern. Die Synthese erfolgt typischerweise in folgenden Schritten:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe wird von der Aminosäure entfernt.

Kopplung: Die nächste Aminosäure wird an die Kette hinzugefügt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wurde.

Spaltung: Das Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von SLLK folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um die Effizienz und Konsistenz zu erhöhen. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Integrität des Peptids zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SLLK is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis typically follows these steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group is removed from the amino acid.

Coupling: The next amino acid is added to the chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of SLLK follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide.

Analyse Chemischer Reaktionen

Arten von Reaktionen

SLLK unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Alkylhalogenide und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

SLLK wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in folgenden Bereichen:

Chemie: Wird als Kontrolle in Studien verwendet, die sich mit Peptidsynthese und -modifikation befassen.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen verwendet.

Wirkmechanismus

SLLK übt seine Wirkungen aus, indem es als Kontrollpeptid für LSKL, einen TSP-1-Inhibitor, fungiert. TSP-1 ist bekanntermaßen in der Lage, den transformierenden Wachstumsfaktor-Beta (TGF-β) zu aktivieren, ein Zytokin, das an verschiedenen Zellprozessen beteiligt ist. Durch die Inhibition von TSP-1 reduziert LSKL die TGF-β-Aktivität, was zu einer verringerten Zellproliferation und Migration führt . SLLK, als Kontrollpeptid, hilft Forschern, die spezifischen Auswirkungen der TSP-1-Inhibition zu verstehen, indem es eine Basislinie für den Vergleich bietet.

Wirkmechanismus

SLLK exerts its effects by acting as a control peptide for LSKL, a TSP-1 inhibitor. TSP-1 is known to activate transforming growth factor-beta (TGF-β), a cytokine involved in various cellular processes. By inhibiting TSP-1, LSKL reduces TGF-β activity, leading to decreased cell proliferation and migration . SLLK, as a control peptide, helps researchers understand the specific effects of TSP-1 inhibition by providing a baseline for comparison.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LSKL: Ein Peptidinhibitor von TSP-1, ähnlich wie SLLK, aber mit einer anderen Sequenz.

RGD-Peptide: Hemmen die Integrin-vermittelte Zellhaftung, ähnlich wie TSP-1-Inhibitoren.

Cilengitide: Ein zyklisches Peptid, das Integrine hemmt und in der Krebsforschung verwendet wird.

Einzigartigkeit von SLLK

SLLK ist einzigartig in seiner spezifischen Rolle als Kontrollpeptid für LSKL. Es bietet ein wertvolles Werkzeug für Forscher, um die Auswirkungen der TSP-1-Inhibition zu untersuchen, ohne die verfälschenden Auswirkungen anderer Variablen. Diese Spezifität macht es zu einem essentiellen Bestandteil von Experimenten, die TSP-1 und seine zugehörigen Signalwege betreffen .

Eigenschaften

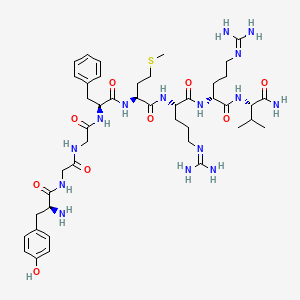

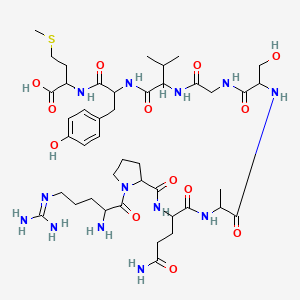

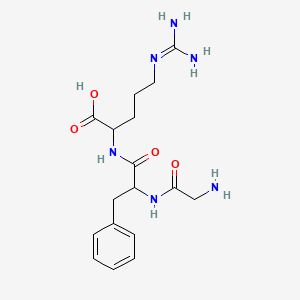

Molekularformel |

C21H41N5O6 |

|---|---|

Molekulargewicht |

459.6 g/mol |

IUPAC-Name |

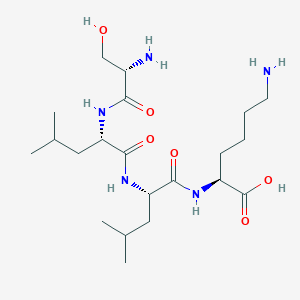

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C21H41N5O6/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t14-,15-,16-,17-/m0/s1 |

InChI-Schlüssel |

HZDFWTSYGOUTRD-QAETUUGQSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B10799575.png)

![10-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B10799590.png)

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane](/img/structure/B10799616.png)

![N-benzyl-2-[6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B10799619.png)

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid;methane](/img/structure/B10799631.png)

![[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)